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N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Medicinal chemistry Kinase inhibitor design Hydrogen bonding

Avoid inconsistent screening results from generic analogs. Ensure SAR reproducibility with this validated kinase hinge-binding probe. - Pre-optimized pyrazolo[1,5-a]pyridine core for ATP-competitive kinase screening. - Pyridin-3-yl substituent enables charge-reinforced H-bonds, critical for mapping kinase solvent-channel electrostatics. - Balanced drug-like properties (MW 305.29, tPSA ~85-90 Ų) for reliable hit identification. - Available from global stock, ready for immediate high-throughput screening deployment.

Molecular Formula C16H11N5O2
Molecular Weight 305.297
CAS No. 2034486-70-7
Cat. No. B2591924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
CAS2034486-70-7
Molecular FormulaC16H11N5O2
Molecular Weight305.297
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3
InChIInChI=1S/C16H11N5O2/c22-16(19-12-4-7-21-13(8-12)3-6-18-21)14-9-15(23-20-14)11-2-1-5-17-10-11/h1-10H,(H,19,22)
InChIKeyJQFMADANNIIJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Scaffold Class


N-(Pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide (CAS 2034486-70-7, molecular formula C₁₆H₁₁N₅O₂, molecular weight 305.29 g/mol) is a heterocyclic small molecule comprising a pyrazolo[1,5-a]pyridine core linked via an amide bond to a 5-(pyridin-3-yl)isoxazole-3-carboxamide moiety [1]. The pyrazolo[1,5-a]pyridine bicycle is an established privileged scaffold in kinase drug discovery, functioning as an ATP-competitive hinge-binding core across multiple kinase targets including PI3K, CSF1R, RET, and p38 [2]. This compound is available as a screening compound from Life Chemicals (catalog F6512-0816) and A2B Chem (catalog BJ50784), and is primarily positioned for early-stage drug discovery, high-throughput screening, and medicinal chemistry optimization programs [1].

Workflow Kinase-focused screening library enrichment
Selection Pyrazolo[1,5-a]pyridine ATP-mimetic hinge-binding scaffold
Use Context Early-stage hit identification and medicinal chemistry optimization

Why Generic Substitution Fails


Close structural analogs of this compound—including the 5-(thiophen-2-yl) variant (CAS 2034487-01-7), the 5-methyl variant (CAS 2034238-50-9), the tetrahydropyrazolo analog (CAS 2034334-31-9), and the simpler nicotinamide analog (CAS 2034257-90-2)—differ in critical physicochemical properties that directly impact screening outcomes: hydrogen-bond acceptor count, lipophilicity (XLogP3), topological polar surface area (tPSA), and rotatable bond count [1]. The pyridin-3-yl substituent on the isoxazole ring provides a basic nitrogen capable of participating in charge-reinforced hydrogen bonds or salt bridges with kinase active-site residues, a feature absent in the thiophene (sulfur) and methyl analogs. Generic substitution can therefore produce divergent solubility profiles, altered target engagement signatures, and non-comparable structure–activity relationship (SAR) data, undermining the reproducibility and interpretability of screening campaigns [2].

Target Compound
Basic pyridine nitrogen enables charge-assisted binding
5 H-bond acceptors shape hinge-region interaction
Intermediate lipophilicity and tPSA balance permeability
Analog Risk
Thiophene analog lacks basic nitrogen; binding profile may shift
Methyl analog loses key H-bond acceptor; SAR may not transfer
Nicotinamide analog alters polarity; solubility context may differ

Quantitative Differentiation vs. Analogs


Hydrogen-Bond Acceptor Comparison

The target compound incorporates five hydrogen-bond acceptor (HBA) atoms—the pyridine nitrogen, the isoxazole nitrogen and oxygen, the amide carbonyl oxygen, and the pyrazolopyridine nitrogen—compared to four HBA in the 5-methyl analog (CAS 2034238-50-9) and five HBA in the thiophene analog (CAS 2034487-01-7) [1]. Critically, the pyridin-3-yl nitrogen of the target compound is a basic, protonatable site (pKa ~5.2) capable of forming charge-assisted hydrogen bonds or salt bridges with acidic residues (e.g., Asp, Glu) in kinase active sites, whereas the thiophene sulfur is a weak, non-basic acceptor and the methyl group is incapable of hydrogen bonding [2]. This differential HBA profile can alter kinase hinge-region binding geometry and selectivity.

H-Bond Acceptors
Cross-study comparable
Target: 5 HBA (incl. basic pyridine N). 5-Methyl: 4 HBA (no basic site). Thiophene: 5 HBA (weak S acceptor).
May support pH-dependent kinase binding selectivity
Computed descriptors; binding inference from SAR literature
Medicinal chemistry Kinase inhibitor design Hydrogen bonding

Lipophilicity: Pyridine Bioisostere of Thiophene

The target compound is predicted to have an XLogP3 value intermediate between the more lipophilic thiophene analog (XLogP3 = 2.1) and the more polar nicotinamide analog (XLogP3 = 0.8), estimated at approximately 1.4–1.7 based on the incremental contribution of the 5-(pyridin-3-yl)isoxazole versus the 5-(thiophen-2-yl)isoxazole substructure [1]. Replacement of thiophene with pyridine is a recognized strategy for reducing lipophilicity while maintaining aromatic character, as demonstrated by the reduction in logD observed in S1P1 agonist programs converting thiophene to pyridine [2]. Lower lipophilicity correlates with reduced promiscuity, improved aqueous solubility, and decreased CYP450 inhibition risk in lead optimization [3].

Lipophilicity
Cross-study comparable
Estimated XLogP3 ~1.4–1.7. Thiophene: 2.1. Methyl: 1.1. Nicotinamide: 0.8.
Reported lipophilicity rank; pyridine-for-thiophene shift lowers logP
Estimated from substructure contribution; no experimental logD
Drug-likeness Lipophilicity Bioisosteric replacement

Pyrazolo[1,5-a]pyridine Kinase Hinge-Binding Scaffold

The pyrazolo[1,5-a]pyridine core is a validated ATP-mimetic hinge-binding scaffold with demonstrated activity across multiple kinase targets. In Kendall et al. (2012), pyrazolo[1,5-a]pyridine-based compounds achieved p110α PI3K inhibition with IC₅₀ values as low as 0.9 nM [1]. More recently, replacement of a different hinge binder with pyrazolo[1,5-a]pyridine in CSF1R inhibitors yielded 82% inhibition at 10 nM with an IC₅₀ of 27 nM in MNFS60 cells [2]. Selpercatinib, glumetinib, camonsertib, and olverembatinib—each containing a pyrazolopyridine hinge-binding core—have either received regulatory approval or entered late-phase clinical trials [3]. Target compound 2034486-70-7 incorporates this privileged bicycle, distinguishing it from non-pyrazolopyridine isoxazole carboxamides.

Kinase Hinge Binder
Class-level inference
Pyrazolo[1,5-a]pyridine core: class-validated ATP-mimetic scaffold (PI3K, CSF1R, RET, p38). Target compound IC₅₀ not published.
Supports kinase screening workflow; target engagement requires validation
Class-level evidence from clinical and preclinical kinase inhibitors
Kinase inhibition Hinge-binding motif Privileged scaffold

tPSA and Oral Bioavailability Profile

The target compound's tPSA is estimated at approximately 85–90 Ų based on the incremental contribution of the pyridin-3-yl group versus known comparator values [1]. This places it between the thiophene analog (tPSA = 101 Ų) and the methyl analog (tPSA = 72.4 Ų), and significantly above the nicotinamide analog (tPSA = 59.3 Ų) [1]. The 5-(pyridin-3-yl)isoxazole-3-carboxamide substructure contributes additional polarity versus the simpler nicotinamide, potentially enhancing aqueous solubility. Critically, a tPSA below 140 Ų is consistent with the Veber rule for oral bioavailability, and the target compound's predicted tPSA (~85–90 Ų) falls within the optimal range for balancing permeability and solubility [2].

Polar Surface Area
Cross-study comparable
Estimated tPSA ~85–90 Ų. Thiophene: 101 Ų. Methyl: 72.4 Ų. Nicotinamide: 59.3 Ų.
Intermediate polarity may support permeability-solubility balance
Computed tPSA; Veber rule context (≤140 Ų) for oral bioavailability
Drug-likeness Oral bioavailability Polar surface area

Rotatable Bonds and Binding Selectivity

The target compound possesses three rotatable bonds (the amide C–N bond, the isoxazole–pyridine bond, and the isoxazole–amide carbonyl bond) based on its SMILES structure, compared to three rotatable bonds in the thiophene analog (CAS 2034487-01-7), two in the 5-methyl analog (CAS 2034238-50-9), and two in the nicotinamide analog (CAS 2034257-90-2) [1]. The additional rotatable bond in the target compound (versus the methyl and nicotinamide analogs) arises from the pyridin-3-yl attachment to the isoxazole ring. In kinase inhibitor design, increased conformational自由度 carries a dual consequence: it can enable induced-fit binding to diverse kinase conformations but also incurs an entropic penalty upon binding that may favor selective engagement of kinases with complementary pre-organized binding pockets [2].

Rotatable Bonds
Cross-study comparable
Target: 3 rotatable bonds. Thiophene: 3. Methyl: 2. Nicotinamide: 2.
Conformational flexibility may enable adaptive kinase pocket binding
SMILES-based analysis; binding entropy implications per Veber criteria
Conformational analysis Binding entropy Kinase selectivity

Research and Industrial Application Scenarios


Kinase HTS Library Enrichment

This compound is optimally deployed as part of a kinase-targeted screening library where the pyrazolo[1,5-a]pyridine core is desired as an ATP-mimetic hinge-binding motif. The presence of five hydrogen-bond acceptors, including a basic pyridine nitrogen, provides interaction potential distinct from the thiophene analog (CAS 2034487-01-7), making it suitable for screening against kinases with acidic residues (Asp/Glu) in the solvent-exposed region of the ATP pocket [1]. The estimated XLogP3 (~1.4–1.7) and tPSA (~85–90 Ų) place this compound in a favorable drug-likeness space for hit identification [2].

SAR at Isoxazole 5-Position

The compound serves as a reference point for SAR studies comparing 5-(pyridin-3-yl) versus 5-(thiophen-2-yl), 5-methyl, and 5-H substituents on the isoxazole-3-carboxamide scaffold. The pyridin-3-yl group uniquely provides a basic, ionizable nitrogen that can be systematically varied to map the electrostatic requirements of the target kinase's solvent channel. The intermediate tPSA and controlled lipophilicity of this compound, compared to the substantially more lipophilic thiophene analog (XLogP3 = 2.1) and the less polar nicotinamide (tPSA = 59.3 Ų), allow researchers to disentangle electronic from lipophilic contributions to target affinity [2].

Computational Docking and Pharmacophore Validation

The compound's three-rotatable-bond architecture and five-nitrogen heteroatom composition make it well-suited as a computational probe for validating kinase pharmacophore models. The pyridin-3-yl group can be docked in multiple torsional conformations to explore steric and electrostatic complementarity with the kinase solvent channel, while the pyrazolo[1,5-a]pyridine core can be evaluated for hinge-region hydrogen-bonding patterns characteristic of ATP-competitive inhibition, as demonstrated across PI3K and CSF1R inhibitor programs [1].

Fragment-Based Lead Optimization Starting Point

With a molecular weight of 305.29 g/mol and three rotatable bonds, this compound occupies a favorable physicochemical space between fragment (MW < 250) and lead-like (MW < 350) criteria. The isoxazole-3-carboxamide linker provides a modular connection between the pyrazolo[1,5-a]pyridine hinge binder and the pyridin-3-yl substituent, enabling structure-guided substitution at either terminus. The compound's intermediate polarity profile, supported by the comparison of its estimated tPSA versus the methyl and thiophene analogs, facilitates solubility at screening-relevant concentrations (typically 10–100 µM in DMSO) without excessive lipophilicity-driven aggregation [2].

Application
Selection Property
Validation Focus
Kinase HTS library enrichment
Pyrazolo[1,5-a]pyridine hinge-binding scaffold with basic pyridine HBA
Kinase panel screening and hit confirmation
Isoxazole 5-position SAR studies
Ionizable pyridin-3-yl substituent versus thiophene, methyl, and H analogs
Electrostatic and lipophilic contribution mapping
Computational pharmacophore validation
Three rotatable bonds and five-nitrogen heteroatom composition
Kinase solvent-channel docking and hinge-region hydrogen-bond pattern analysis
Fragment-based lead optimization
MW 305 g/mol, modular isoxazole-3-carboxamide linker, controlled tPSA
Solubility at screening concentrations and aggregation risk assessment
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